molecular formula C8H7Cl2N5 B1312809 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 543712-81-8

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B1312809
CAS No.: 543712-81-8
M. Wt: 244.08 g/mol
InChI Key: QXEYORGOYODCOD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the pyrazole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 5-methyl-1H-pyrazol-3-amine with 2,4,5-trichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, in an ethanol solvent. The mixture is stirred at room temperature for approximately 16 hours, followed by concentration under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction: Products can include oxidized or reduced forms of the pyrazole ring, leading to different functionalized derivatives.

Scientific Research Applications

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.

    5-Methyl-1H-pyrazol-3-amine: Another precursor, which contributes the pyrazole moiety to the final compound.

    Pyrazolo[3,4-d]pyrimidine:

Uniqueness

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the combination of its pyrimidine and pyrazole rings, along with the presence of chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS No. 543712-81-8) is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structure incorporates a dichloro substitution and a pyrazolyl moiety, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇Cl₂N₅, with a molecular weight of 244.08 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₇Cl₂N₅
Molecular Weight244.08 g/mol
CAS Number543712-81-8
Chemical ClassPyrimidine Derivative

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar in structure to this compound have shown significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:
A study evaluating the cytotoxic effects of various pyrazole derivatives reported that certain modifications to the pyrazole ring enhanced anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The incorporation of halogen substituents was found to increase potency significantly .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated notable antimicrobial properties. For example, pyrazole derivatives have been effective against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes.

Research Findings:
A review indicated that several synthesized pyrazole carboxamides exhibited significant antifungal activity. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring could enhance antimicrobial efficacy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation: It could act on receptor sites that regulate cell signaling pathways related to inflammation and cancer progression.
  • Cell Cycle Arrest: Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting the cell cycle.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameActivity TypeKey Findings
3,4-Dichloro-N-(5-methylpyrazolyl)benzamideAnticancerInhibits kinase activity; effective against multiple cancer types.
Pyrazole CarboxamidesAntimicrobialExhibited significant antifungal activity .
Pyrazole DerivativesAnti-inflammatoryDual COX inhibitors; superior anti-inflammatory effects compared to celecoxib .

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYORGOYODCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464783
Record name 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543712-81-8
Record name 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-1H-pyrazol-3-amine (2.78 g, 27.3 mmol) in absolute EtOH (30 ml) was added triethylamine (5 ml) and 2,4,5-trichloropyrimidine (5.0 g, 27.3 mmol) and the resulting solution was aged at room temperature for 12 hours. The mixture was partitioned between EtOAc and H2O, the organic layer was washed with brine and dried. The solvents were removed under reduced pressure to give the title compound (4.1 g). m/z: 245.
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2.78 g
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5 g
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Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-1H-pyrazol-3-amine (3.00 g, 30.9 mmol), 2,4,5-trichloropyrimidine (5.67 g, 30.9 mmol, 1 equiv.) and Na2CO3 (3.60 g, 34.0 mmol, 1.1 equiv.) in EtOH (100 mL) was heated at 40° C. for 24 h. The solvent was removed in vacuo. The resulting residue was partitioned between EtOAc (350 mL) and water (100 mL). The EtOAc layer was washed with water (3×), saturated aqueous NaCl (1×) and dried over Na2SO4. The resulting EtOAc solution was concentrated in vacuo, providing the product 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine;
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3 g
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5.67 g
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3.6 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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